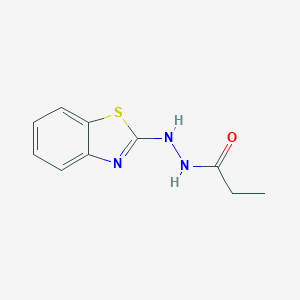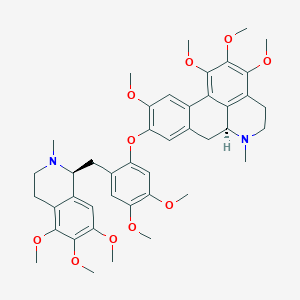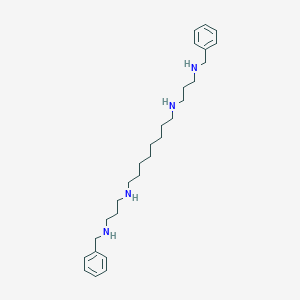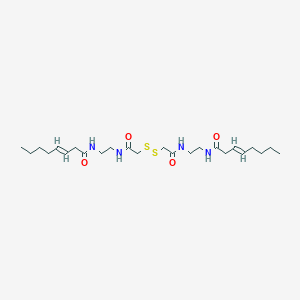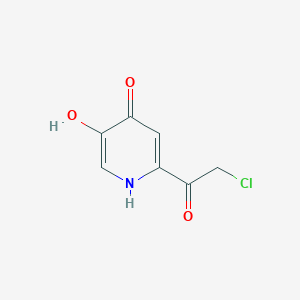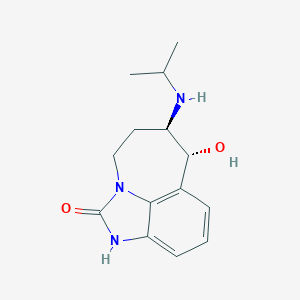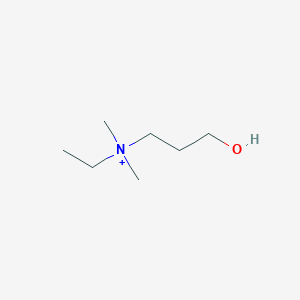![molecular formula C10H13NO2S B038665 Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate CAS No. 119205-38-8](/img/structure/B38665.png)
Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
Übersicht
Beschreibung
“Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate” is an active pharmaceutical intermediate . It is synthesized from commercially available starting materials .
Synthesis Analysis
The synthesis of this compound involves a four-step process from commercially available starting materials . Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered ring made up of one sulfur as a heteroatom with the formula C10H13NO2S .Chemical Reactions Analysis
The condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde yields a potentially tridentate Schiff base (HSAT), which forms a series of copper (II) complexes .Physical And Chemical Properties Analysis
This compound has a molecular weight of 212.29 and is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Antitubulin Agents in Cancer Research
Summary
Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate has been investigated as a potential antitubulin agent. Tubulin is a protein involved in cell division, and targeting it can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This compound’s structural features make it a promising candidate for cancer therapy.
Methods and Experimental Procedures
Researchers synthesized derivatives based on the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, incorporating a 3’,4’,5’-trimethoxyanilino moiety. These derivatives were evaluated for antiproliferative activity against various cancer cell lines. Additionally, inhibition of tubulin polymerization was assessed, and cell cycle effects were studied.
Results and Outcomes
Some derivatives exhibited potent antiproliferative activity, suggesting their potential as antitubulin agents. Further studies are needed to optimize their efficacy, toxicity, and selectivity .
Nucleic Acid Antimetabolites
Summary
Compounds with a fused pyrimidine ring, such as methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate, can serve as nucleic acid antimetabolites. These molecules interfere with nucleic acid synthesis and function, impacting cellular processes.
Methods and Experimental Procedures
Researchers synthesized methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate derivatives via diazo coupling. These derivatives were evaluated for their antimicrobial, antimycobacterial, anti-inflammatory, and antitumor properties.
Results and Outcomes
The fused pyrimidine ring structure contributes to their potential as nucleic acid antimetabolites. Further investigations are necessary to explore their mechanism of action and therapeutic applications .
Copper(II) Complexes
Summary
Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate can serve as a ligand for copper(II) complexes. These complexes have diverse applications, including catalysis, bioinorganic chemistry, and materials science.
Methods and Experimental Procedures
The compound was condensed with salicylaldehyde to form a potentially tridentate Schiff base (HSAT). This Schiff base then formed a series of copper(II) complexes.
Results and Outcomes
The copper(II) complexes exhibit interesting properties, and their coordination chemistry warrants further exploration. Researchers study their stability, reactivity, and potential applications .
Safety And Hazards
Zukünftige Richtungen
The reduced antiproliferative activity of the 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives compared with the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine compounds demonstrates that the presence of a piperidine ring fused with the thiophene scaffold is critical for activity . This suggests that future research could focus on exploring the effects of different ring structures on the compound’s activity.
Eigenschaften
IUPAC Name |
methyl 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBFZXDFNCRFGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377752 | |
| Record name | Methyl 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate | |
CAS RN |
119205-38-8 | |
| Record name | Methyl 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



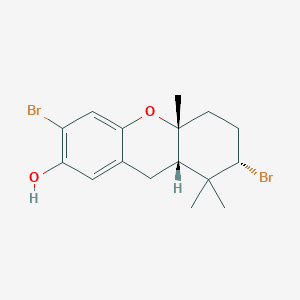
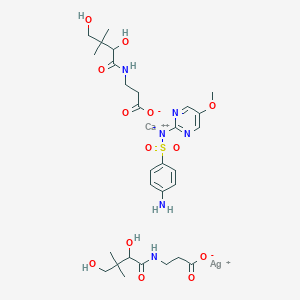
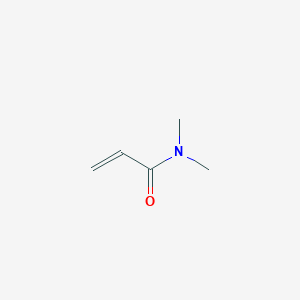
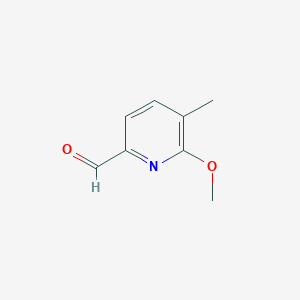
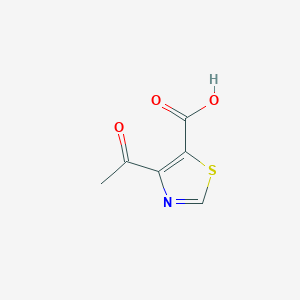
![(2S)-2-amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide](/img/structure/B38593.png)
